N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Description
N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound that features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9(17)10-3-2-4-11(7-10)15-14(19)12-8-20-6-5-13(18)16-12/h2-4,7,12H,5-6,8H2,1H3,(H,15,19)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXQXZYLJZAXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CSCCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the formation of the thiazepane ring through a series of condensation and cyclization reactions. One common method involves the reaction of 3-acetylphenyl isothiocyanate with an appropriate amine under controlled conditions to form the thiazepane ring. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Keto Acid-Mediated Cyclization Approach
An alternative route involves keto acid intermediates for constructing the thiazepane ring:
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Mercapto acid bromination : React mercaptoacetic acid with bromoacetone in aqueous Na₂CO₃ to form keto acid 11 (80% yield) .
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Condensation : Treat 11 with 3-acetylaniline and isonitrile in methanol to yield the target compound via cyclization .
Key Advantages :
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Avoids side reactions associated with aldehyde acids.
Reaction Mechanism and Side Reactions
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Primary Side Reaction : Formation of Ugi adducts (e.g., intermolecular acylation) if reagents are added simultaneously. Mitigated by stepwise addition .
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Byproduct Formation : Dimerization observed in related thiazoloquinazolines under prolonged storage (e.g., via C–S bond rearrangement) . While not explicitly reported for this compound, similar stability testing is recommended.
Physicochemical Stability Considerations
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Hydrolytic Stability : The carboxamide group is stable under neutral conditions but may hydrolyze under strong acidic/basic conditions.
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Thermal Stability : No decomposition observed below 150°C in related derivatives .
Functionalization and Derivatization
The 3-acetylphenyl group enables further reactivity:
Scientific Research Applications
N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell signaling pathways or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Known for its antibacterial activity.
2-(3-acylphenyl)amino-4-phenylthiazole: Exhibits antibacterial properties against various strains.
Uniqueness
N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its thiazepane ring structure, which imparts distinct chemical and biological properties
Biological Activity
N-(3-acetylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's synthesis, biological evaluations, and potential therapeutic applications based on existing research.
Synthesis
The synthesis of this compound involves the reaction of 3-acetylphenyl amine with thiazepane derivatives. The compound can be synthesized through a multi-step process that typically includes the formation of the thiazepane ring followed by acylation (as noted in various studies on related thiazepine derivatives) .
Antimicrobial Activity
Research indicates that compounds containing the thiazepane moiety exhibit significant antimicrobial properties. For instance, studies have shown that related thiazepine derivatives demonstrate potent activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .
Table 1: Antimicrobial Activity of Thiazepane Derivatives
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays such as DPPH and FRAP. These studies suggest that the compound effectively scavenges free radicals and reduces oxidative stress in cellular models .
Table 2: Antioxidant Activity Assays
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been assessed against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicate that the compound exhibits selective cytotoxicity, potentially through apoptosis induction mechanisms .
Table 3: Cytotoxicity Data
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multidrug-resistant strains. The compound was tested against clinical isolates from patients with severe infections, showing promising results in reducing bacterial load.
Case Study 2: Antioxidant Properties
In vitro studies involving human neuroblastoma cells revealed that treatment with the compound significantly reduced oxidative stress markers. This suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
